molecular formula C11H13IO3 B1441386 (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester CAS No. 636589-61-2

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester

Cat. No.: B1441386
CAS No.: 636589-61-2
M. Wt: 320.12 g/mol
InChI Key: BQLLPEKXTLWIQL-UHFFFAOYSA-N
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Description

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 2-position on the phenoxy ring, with an acetic acid ethyl ester moiety attached to the phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester typically involves the following steps:

    Methylation: The methyl group at the 2-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The phenoxyacetic acid can be esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Deiodinated phenoxyacetic acid ethyl ester.

    Substitution: Various substituted phenoxyacetic acid ethyl esters depending on the nucleophile used.

Scientific Research Applications

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The iodine atom and the phenoxyacetic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Iodo-phenoxy)-acetic acid ethyl ester: Lacks the methyl group at the 2-position.

    (2-Methyl-phenoxy)-acetic acid ethyl ester: Lacks the iodine atom at the 4-position.

    Phenoxyacetic acid ethyl ester: Lacks both the iodine and methyl groups.

Uniqueness

(4-Iodo-2-methyl-phenoxy)-acetic acid ethyl ester is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(4-iodo-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLLPEKXTLWIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodo-2-methylphenol (3.0 g, 12.9 mmol) was dissolved in acetone (250 ml) at room temperature, and then potassium carbonate (2.67 g, 19.4 mmol, 1.5 eq.) was added thereto and vigorously stirred. Ethyl bromoacetate (1.56 ml, 14.1 mmol, 1.5 eq.) was quickly added to the mixture, and then reacted further at room temperature for 4 hours. After completion of the reaction, the reaction mixture was extracted with aqueous ammonium chloride solution and ethyl acetate, and dried over magnesium sulfate. The crude product was purified on silica flash column. The solvent was evaporated under reduced pressure to thereby yield 4.26 g of the title compound (yield: 98.5%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three
Yield
98.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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